molecular formula C9H7NO2 B555147 Indole-5-carboxylic acid CAS No. 1670-81-1

Indole-5-carboxylic acid

Cat. No.: B555147
CAS No.: 1670-81-1
M. Wt: 161,16 g/mole
InChI Key: IENZCGNHSIMFJE-UHFFFAOYSA-N
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Description

Indole-5-carboxylic acid is an indolecarboxylic acid in which the carboxy group is the only substituent and is located at position 5 . It has a role as a plant metabolite . On electropolymerization, it affords an electroactive polymer film of poly (indole-5-carboxylic-acid) .


Synthesis Analysis

This compound can be synthesized from indole compounds present in sugar cane juice . The process involves high performance liquid chromatography and liquid chromatography-mass spectrometry after solid-phase extraction . Another method involves the design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives .


Molecular Structure Analysis

The this compound molecule contains a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrrole .


Chemical Reactions Analysis

The electrochemical oxidation and polymerization of this compound have been studied in acetonitrile . The initial product of this oxidation is an insoluble trimer which is deposited onto the electrode surface .


Physical and Chemical Properties Analysis

This compound has a melting point of 211-213 °C . It is soluble in ethanol, dimethyl sulfoxide, and methanol . The specific gravity is 1.2480 and the refractive index is 1.5050 .

Scientific Research Applications

  • Electrochemical Charge Storage Materials : A study by Wang et al. (2019) investigated the development of poly(5-fluoroindole) (5-PFIn) as a charge storage material, comparing its properties to poly(indole-5-carboxylic acid) (5-PICA). 5-PFIn showed superior specific capacitance and cycling stability, indicating the potential of fluorine-substituted conjugated polyindoles as electrode materials for supercapacitors (Wang et al., 2019).

  • Corrosion Inhibition : Quartarone et al. (2006) demonstrated that this compound acts as a mixed-type inhibitor, reducing mild steel corrosion in sulfuric acid solutions. This indicates its potential as a corrosion inhibitor in industrial applications (Quartarone et al., 2006).

  • Design of Research Tools in Biology : Ilić et al. (2005) introduced derivatives of indole-3-acetic acid (a related compound) for creating novel research tools, such as immobilized forms and biochemical tags. This highlights its significance in the development of tools for biological research (Ilić et al., 2005).

  • Synthesis of Hydroxyindole-3-Carboxylic Acids : Marchelli et al. (1969) detailed a synthesis method for hydroxyindole-3-carboxylic acids, relevant for studying the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).

  • Characterization in Polymer Science : Mackintosh et al. (1994) characterized the trimer of this compound using NMR spectroscopy, contributing to the understanding of its behavior in polymer science (Mackintosh et al., 1994).

  • Antioxidant Potentials : Naik et al. (2012) synthesized novel indole-2-carboxylic acid derivatives and evaluated their antioxidant activities, indicating its potential in therapeutic applications (Naik et al., 2012).

  • Inhibitors in Pharmaceutical Research : Drews et al. (2010) synthesized indole-5-carboxylic acids as inhibitors of human cytosolic phospholipase A(2)alpha, highlighting their importance in pharmaceutical research (Drews et al., 2010).

  • Electrochemical Properties : Billaud et al. (2003) studied the electrochemical properties of poly(this compound), contributing to the understanding of its redox behavior in electrochemical applications (Billaud et al., 2003).

Safety and Hazards

Indole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Indole-5-carboxylic acid has potential applications in the development of new drugs against challenging diseases, including cancer . It also has potential uses in the development of new auxin mimic herbicides .

Properties

IUPAC Name

1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZCGNHSIMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-83-1
Record name Poly(indole-5-carboxylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80168218
Record name Indole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80168218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-81-1
Record name 1H-Indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carboxylic acid
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Record name Indole-5-carboxylic acid
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Record name Indole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of indole-5-carboxylic acid?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques are employed to characterize ICA, including:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and indole moieties. [, , ]
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Elucidates the structure and connectivity of atoms within the molecule, offering insights into the chemical environment of protons and carbons. [, , , ]
  • UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, providing information about its conjugation and potential for light absorption and emission. [, , ]

Q3: What is the thermal stability of this compound?

A3: Thermogravimetric analysis (TGA) has been used to study the thermal stability of ICA and its polymers. [] These studies provide information about the degradation temperature and thermal stability of the material.

Q4: How does this compound perform as a coating material?

A4: Research suggests that poly(this compound) (PICA) exhibits promising anti-corrosion properties for low nickel stainless steel (LNSS) in acidic environments. Electrochemical corrosion tests and surface analysis confirm its effectiveness as a protective coating. []

Q5: Can this compound be used in electrochemical energy storage devices?

A5: Yes, self-doped PICA has been investigated as a cathode material for rechargeable zinc-ion batteries. The polymer, when paired with a zinc anode in a suitable electrolyte, exhibits an open circuit voltage of 1.36 V and a specific capacity of 67 Ah kg-1. []

Q6: What are the electrochemical properties of this compound?

A6: ICA can be electrochemically polymerized to form poly(this compound) (PICA), a conducting polymer. [, , ] The electrochemical behavior of PICA films is influenced by factors such as the electrolyte composition, pH, and the presence of other substituted indoles.

Q7: How does the electrochemical behavior of poly(this compound) change upon prolonged cycling?

A7: Studies indicate that PICA undergoes significant structural and electrochemical changes upon prolonged redox cycling. This is attributed to the irreversible deprotonation of the carboxylic acid group during oxidation, leading to a shift in the electron transfer mechanism and changes in film morphology. []

Q8: Can poly(this compound) be used in biosensing applications?

A8: Yes, PICA and its nanocomposites have shown promise in electrochemical biosensing applications. For example, a PICA/reduced graphene oxide nanocomposite was successfully used to develop a label-free DNA hybridization sensor for detecting Klebsiella pneumoniae. [] Similarly, a PI-5-CA/C-SWCNTs/GCE-based immunosensor was developed for the sensitive detection of E. coli O157:H7. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies have explored the SAR of ICA derivatives, particularly focusing on their inhibitory activity against human cytosolic phospholipase A2α (cPLA2α). [, ] Introducing specific substituents, like 3-aryloxy-2-oxopropyl groups at the 1-position and modifications at the 3-position of the indole ring, significantly impacts cPLA2α inhibitory potency, metabolic stability, solubility, and bioavailability.

Q10: Does the chirality of this compound derivatives impact their biological activity?

A10: Yes, research on indazole-based cPLA2α inhibitors, structurally related to ICA, revealed that enantiomeric purity plays a crucial role in determining inhibitory potency. The S-enantiomer exhibited greater activity compared to the R-enantiomer. []

Q11: How can the stability and bioavailability of this compound derivatives be improved?

A11: Researchers are exploring different formulation strategies to enhance the stability, solubility, and bioavailability of ICA derivatives. [] These strategies include modifying the lipophilicity of the molecule and exploring different drug delivery systems.

Q12: What analytical methods are used to characterize and quantify this compound and its derivatives?

A12: Various analytical techniques are employed for the characterization and quantification of ICA and its derivatives. These include:

  • Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify compounds in complex mixtures, such as plant extracts. [, ]
  • Electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy are used to study the redox properties of ICA and its polymers. [, , , ]
  • Spectroscopic methods like UV-Vis, IR, and NMR are used for structural characterization. [, , , , , , ]

Q13: How are analytical methods validated for the analysis of this compound?

A13: Analytical method validation is crucial for ensuring the reliability and accuracy of data. Parameters such as accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability are evaluated during the validation process. []

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